N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(2-methoxyphenoxy)acetamide
Description
2-(2-Methoxyphenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a complex organic compound that features a unique combination of functional groups. This compound is part of a class of heterocyclic compounds known for their diverse pharmacological activities. The presence of the triazolo-thiazole moiety in its structure makes it a promising candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C13H14N4O3S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C13H14N4O3S/c1-19-9-4-2-3-5-10(9)20-8-11(18)14-12-15-16-13-17(12)6-7-21-13/h2-5H,6-8H2,1H3,(H,14,15,18) |
InChI Key |
WVWWGUWRUKIFPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NN=C3N2CCS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves multiple steps:
Formation of the Triazolo-Thiazole Core: This step involves the cyclization of appropriate precursors to form the triazolo-thiazole ring system. Common reagents include hydrazine derivatives and thiourea, under acidic or basic conditions.
Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Etherification: The final step involves the etherification of the phenol group with methanol, typically using a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Could produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxyphenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3]thiadiazole Derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
2-(2-Methoxyphenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenoxy group, in particular, enhances its solubility and bioavailability, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
